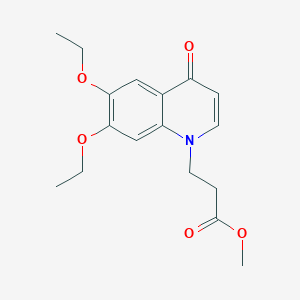
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21NO5
- Molecular Weight : 319.35 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(OC)CCN1C=CC(C2=C1C=C(OCC)C(OCC)=C2)=O
This compound exhibits several biological activities that can be attributed to its structural features:
- HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
- Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress .
- Antimicrobial Effects : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Cancer Research : A study investigated the effects of various quinoline derivatives on cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent .
- Infection Models : In vitro assays demonstrated that the compound inhibited growth in Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial therapies .
- Oxidative Stress Studies : Research involving cellular models exposed to oxidative stress revealed that the compound significantly reduced cell death and improved cell viability compared to untreated controls, highlighting its protective role .
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 3-(6,7-diethoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-15-10-12-13(11-16(15)23-5-2)18(8-6-14(12)19)9-7-17(20)21-3/h6,8,10-11H,4-5,7,9H2,1-3H3 |
InChI Key |
YHBOUQCDBQSDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















